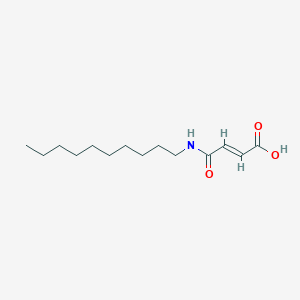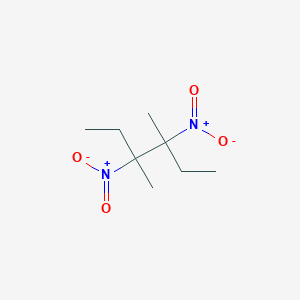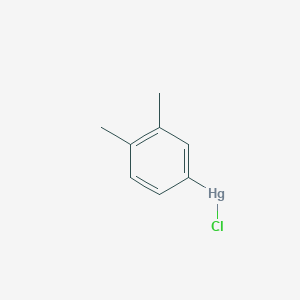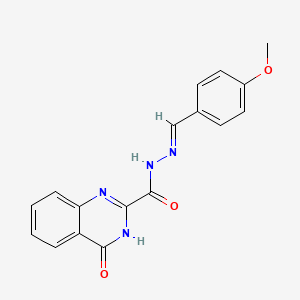![molecular formula C9H9NO B11952000 N-(9-bicyclo[4.2.1]nona-2,4,7-trienylidene)hydroxylamine CAS No. 38440-61-8](/img/structure/B11952000.png)
N-(9-bicyclo[4.2.1]nona-2,4,7-trienylidene)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(9-Bicyclo[4.2.1]nona-2,4,7-trienyliden)hydroxylamin ist eine Verbindung von großem Interesse im Bereich der organischen Chemie. Diese Verbindung verfügt über eine bicyclische Struktur, die ein zentrales Strukturelement in verschiedenen biologisch aktiven und medizinischen Verbindungen ist. Das Bicyclo[4.2.1]nonan-Rückgrat findet sich in mehreren wichtigen Terpenoiden und ihren Metaboliten, die eine ausgeprägte Antitumoraktivität zeigen .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(9-Bicyclo[4.2.1]nona-2,4,7-trienyliden)hydroxylamin beinhaltet typischerweise die katalytische Cycloaddition von Alkinen an 1,3,5-Cycloheptatrien und dessen Derivate. Eine effektive Methode ist die [6 + 2]-Cycloadditionsreaktion, die ein dreikomponentiges katalytisches System aus Kobalt(II)-acetylacetonat, Zink und Zinkiodid verwendet . Diese Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Bildung der gewünschten bicyclischen Struktur zu gewährleisten.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die Skalierung der oben genannten Synthesewege beinhalten. Der Einsatz von Durchflussreaktoren und fortschrittlichen katalytischen Systemen kann die Effizienz und Ausbeute der Reaktion verbessern. Darüber hinaus ist die Optimierung der Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl entscheidend für die großtechnische Produktion.
Chemische Reaktionsanalyse
Arten von Reaktionen
N-(9-Bicyclo[4.2.1]nona-2,4,7-trienyliden)hydroxylamin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen werden durch das Vorhandensein reaktiver funktioneller Gruppen innerhalb der bicyclischen Struktur ermöglicht.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden, um die Verbindung zu oxidieren.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden eingesetzt, um die Verbindung zu reduzieren.
Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid durchgeführt werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Ketone oder Carbonsäuren ergeben, während die Reduktion Alkohole oder Amine erzeugen kann. Substitutionsreaktionen führen typischerweise zur Bildung neuer funktionalisierter Derivate der ursprünglichen Verbindung.
Analyse Chemischer Reaktionen
Types of Reactions
N-(9-bicyclo[4.2.1]nona-2,4,7-trienylidene)hydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups within the bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new functionalized derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
N-(9-Bicyclo[4.2.1]nona-2,4,7-trienyliden)hydroxylamin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Biologie: Die einzigartige Struktur der Verbindung macht sie zu einem wertvollen Werkzeug für die Untersuchung biologischer Prozesse und Interaktionen auf molekularer Ebene.
Industrie: Die Verbindung wird bei der Entwicklung neuer Materialien und als Katalysator in verschiedenen industriellen Prozessen eingesetzt.
Wirkmechanismus
Der Mechanismus, durch den N-(9-Bicyclo[4.2.1]nona-2,4,7-trienyliden)hydroxylamin seine Wirkungen entfaltet, beinhaltet Interaktionen mit spezifischen molekularen Zielstrukturen und Signalwegen. Die bicyclische Struktur ermöglicht die Bindung an bestimmte Enzyme oder Rezeptoren und beeinflusst deren Aktivität. Diese Interaktion kann zur Hemmung des Tumorzellwachstums oder zur Aktivierung spezifischer Signalwege führen, die an zellulären Prozessen beteiligt sind .
Wirkmechanismus
The mechanism by which N-(9-bicyclo[4.2.1]nona-2,4,7-trienylidene)hydroxylamine exerts its effects involves interactions with specific molecular targets and pathways. The bicyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of tumor cell growth or the activation of specific signaling pathways involved in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Bicyclo[4.2.1]nona-2,4,7-trien: Diese Verbindung teilt die gleiche bicyclische Struktur, enthält aber nicht die Hydroxylamingruppe.
9-Azabicyclo[4.2.1]nona-2,4,7-trien: Dieses Derivat enthält ein Stickstoffatom innerhalb der bicyclischen Struktur und zeigt eine ähnliche biologische Aktivität.
Einzigartigkeit
N-(9-Bicyclo[4.2.1]nona-2,4,7-trienyliden)hydroxylamin ist einzigartig aufgrund des Vorhandenseins der Hydroxylamingruppe, die eine besondere chemische Reaktivität und biologische Aktivität verleiht. Diese funktionelle Gruppe ermöglicht eine breitere Palette an chemischen Modifikationen und Interaktionen mit biologischen Zielstrukturen, was sie zu einer vielseitigen Verbindung in verschiedenen Forschungs- und industriellen Anwendungen macht.
Eigenschaften
CAS-Nummer |
38440-61-8 |
|---|---|
Molekularformel |
C9H9NO |
Molekulargewicht |
147.17 g/mol |
IUPAC-Name |
N-(9-bicyclo[4.2.1]nona-2,4,7-trienylidene)hydroxylamine |
InChI |
InChI=1S/C9H9NO/c11-10-9-7-3-1-2-4-8(9)6-5-7/h1-8,11H |
InChI-Schlüssel |
KQSOUIFCSWJPCB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2C=CC(C2=NO)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Azaspiro[3.3]heptane](/img/structure/B11951927.png)





![11-benzoyl-14-phenyl-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B11951985.png)


![5-Aminobicyclo[3.2.2]nonane-1-carboxylic acid](/img/structure/B11952010.png)

